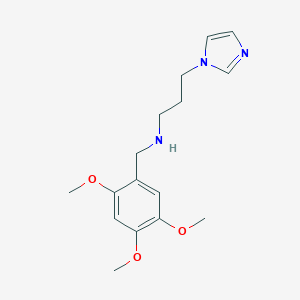![molecular formula C11H9N5O3S3 B274478 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274478.png)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways in the body. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By doing so, it can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which can help to protect cells from oxidative stress and damage. Additionally, this compound has been found to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its versatility. This compound has been shown to exhibit a wide range of pharmacological activities, making it useful for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound for use in lab experiments.
Orientations Futures
There are several future directions for the research on 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to identify its molecular targets in the body. Finally, research is needed to determine the safety and efficacy of this compound in clinical trials, with the goal of developing new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of furan-2-carboxylic acid hydrazide with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-amino-5-methyl-1,3,4-thiadiazole to form the final product.
Applications De Recherche Scientifique
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C11H9N5O3S3 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N5O3S3/c1-20-11-16-14-9(22-11)12-7(17)5-21-10-15-13-8(19-10)6-3-2-4-18-6/h2-4H,5H2,1H3,(H,12,14,17) |
Clé InChI |
BSXXXHZPLPHAJY-UHFFFAOYSA-N |
SMILES |
CSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
SMILES canonique |
CSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B274410.png)


![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)

